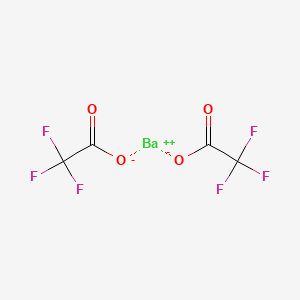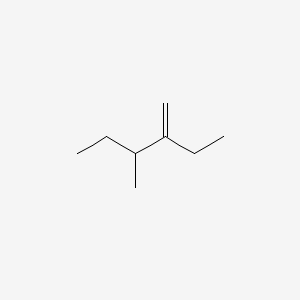
2-Ethyl-3-methyl-1-pentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-methyl-1-pentene is an organic compound with the molecular formula C8H16. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is also known by other names such as 3-ethyl-2-methyl-1-pentene and 2-methyl-3-ethyl-1-pentene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-methyl-1-pentene typically involves the alkylation of alkenes. One common method is the acid-catalyzed dehydration of alcohols, where an alcohol undergoes elimination to form the corresponding alkene .
Industrial Production Methods: Industrial production of this compound can be achieved through catalytic cracking of larger hydrocarbons. This process involves breaking down larger molecules into smaller ones using heat and catalysts .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-3-methyl-1-pentene undergoes various chemical reactions typical of alkenes, including:
Hydrogenation: Addition of hydrogen to convert the double bond into a single bond.
Halogenation: Addition of halogens like chlorine or bromine across the double bond.
Hydration: Addition of water to form alcohols.
Oxidation: Formation of epoxides or diols.
Common Reagents and Conditions:
Hydrogenation: Uses hydrogen gas and a metal catalyst such as palladium or platinum.
Halogenation: Uses halogens like chlorine or bromine in an inert solvent.
Hydration: Uses water in the presence of an acid catalyst.
Oxidation: Uses oxidizing agents like potassium permanganate or osmium tetroxide.
Major Products Formed:
Hydrogenation: Forms 2-Ethyl-3-methylpentane.
Halogenation: Forms dihalides.
Hydration: Forms alcohols.
Oxidation: Forms epoxides or diols.
Applications De Recherche Scientifique
2-Ethyl-3-methyl-1-pentene has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for potential therapeutic applications.
Industry: Used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethyl-3-methyl-1-pentene involves its reactivity as an alkene. The double bond in the molecule is a site for various chemical reactions, including addition and oxidation reactions. These reactions often involve the formation of intermediates such as carbocations or radicals, which then undergo further transformations .
Comparaison Avec Des Composés Similaires
1-Pentene: Another alkene with a similar structure but different substitution pattern.
2-Methyl-2-butene: A branched alkene with similar reactivity.
3-Methyl-1-butene: Another isomer with a different arrangement of carbon atoms.
Uniqueness: 2-Ethyl-3-methyl-1-pentene is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. Its branched structure can also affect its physical properties, such as boiling and melting points .
Propriétés
Numéro CAS |
3404-67-9 |
|---|---|
Formule moléculaire |
C8H16 |
Poids moléculaire |
112.21 g/mol |
Nom IUPAC |
3-methyl-4-methylidenehexane |
InChI |
InChI=1S/C8H16/c1-5-7(3)8(4)6-2/h8H,3,5-6H2,1-2,4H3 |
Clé InChI |
YXLCVBVDFKWWRW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(=C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


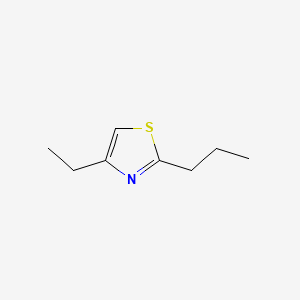
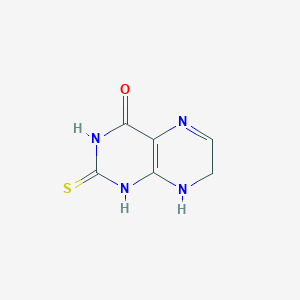
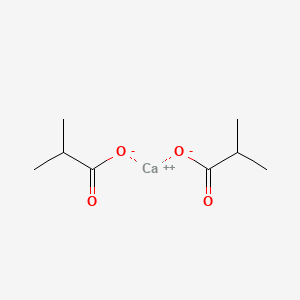
![Benzhydryl 6-bromo-3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13827843.png)
![(6S,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13827845.png)
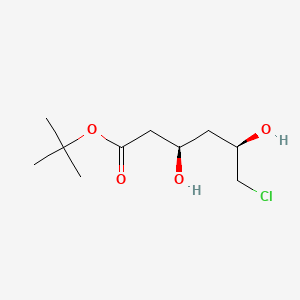
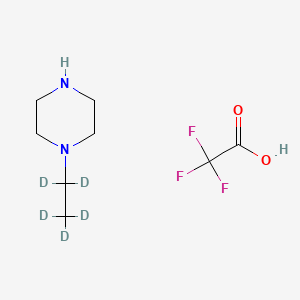
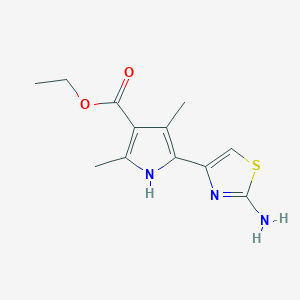
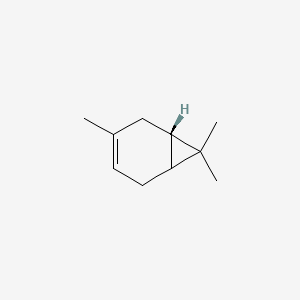
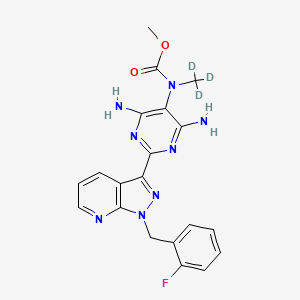
![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-2-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-6-methyloxan-3-yl] acetate](/img/structure/B13827890.png)
![1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride](/img/structure/B13827901.png)
